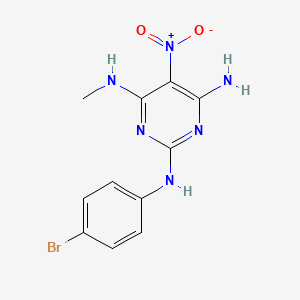

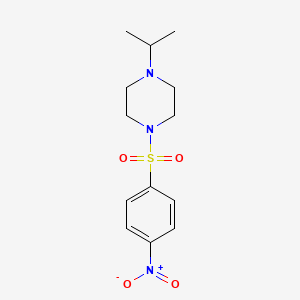

![molecular formula C8H4F3N3O2 B2898629 4-硝基-3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶 CAS No. 2007917-56-6](/img/structure/B2898629.png)

4-硝基-3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

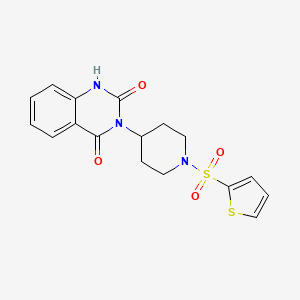

“4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is an organic compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is not explicitly mentioned in the available sources.科学研究应用

电子碰撞诱导的碎片化研究该化合物已被研究其质谱特性,特别是当受到电子碰撞时产生的碎片化模式。这项研究对于理解此类化合物的分子结构和行为很有价值 (Herbert & Wibberley,1970)。

分子结构研究已探讨 4-硝基-3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶的衍生物,例如 N-[(3RS,4SR)-1-苄基-4-甲基哌啶-3-基]-1-(4-甲基苯磺酰基)-5-硝基-1H-吡咯并[2,3-b]吡啶-4-胺的分子结构,从而深入了解分子内相互作用和空间排列 (Pfaffenrot 等,2012)。

化学性质和反应

与胺和硫醇反应的研究已对 4-氨基-5-硝基-6-苯乙炔基嘧啶与胺和硫醇的反应进行了研究,其中包括对类似于 4-硝基-3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶的化合物的研究。这项研究对于理解此类化合物的化学行为至关重要 (Čikotienė 等,2007)。

高能材料中的合成和热行为该化合物的衍生物已对其在高能材料中的合成和热行为进行了研究。这项研究对于材料科学和工程中的应用至关重要 (Ma 等,2018)。

有机化学中的应用

三氟甲基化吡咯和卟啉的合成该化合物已用于合成 4-烷基-3-三氟甲基-2-吡咯羧酸酯,进一步促进了卟啉的合成。这表明其在有机合成和复杂有机分子开发中的效用 (Ono 等,1989)。

作为 COMT 抑制剂合成中的前体该化合物作为新型 COMT 抑制剂合成中的关键中间体,证明了其在药物化学中的重要性 (Kiss 等,2008)。

作用机制

Target of Action

Trifluoromethylpyridine derivatives, a related class of compounds, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

It’s known that the presence of a nitro group and a trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, potentially affecting its interaction with biological targets .

Biochemical Pathways

It’s worth noting that trifluoromethylpyridine derivatives are used in the synthesis of several crop-protection products , suggesting they may interact with biochemical pathways related to pest resistance.

Pharmacokinetics

It’s known that the presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Result of Action

It’s known that fluorinated compounds can have unique biological activities due to the unique properties of the fluorine atom .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the safety data sheet for a related compound, 2-(Trifluoromethyl)pyridine, indicates that it should be stored at room temperature and protected from light . Additionally, it’s known that the presence of fluorine atoms can enhance the environmental stability of pharmaceutical compounds .

属性

IUPAC Name |

4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-3-13-7-6(4)5(14(15)16)1-2-12-7/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRUPHFLMGESHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

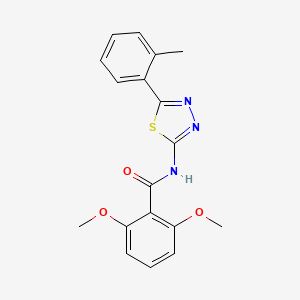

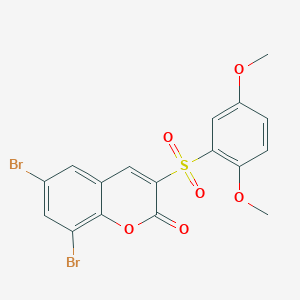

![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)

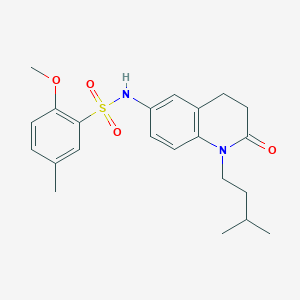

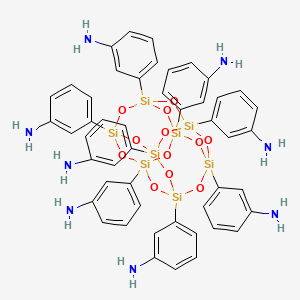

![N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide](/img/structure/B2898554.png)

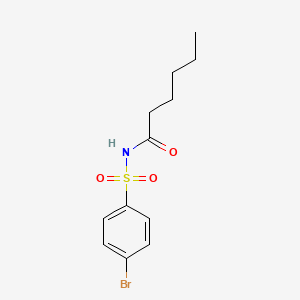

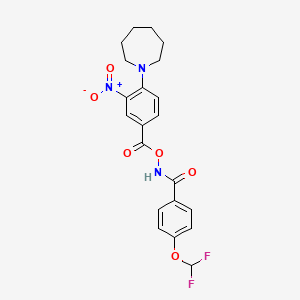

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(imidazol-1-ylmethyl)-N-methylbenzamide](/img/structure/B2898561.png)

![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898569.png)